molecular formula C11H12N2S B3103683 (R)-Dolaphenine CAS No. 144774-97-0

(R)-Dolaphenine

Cat. No. B3103683
CAS RN: 144774-97-0
M. Wt: 204.29 g/mol
InChI Key: ADXGZQRJIYRSGK-SNVBAGLBSA-N
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Description

(R)-Dolaphenine is a synthetic compound that is used in scientific research for its potential therapeutic effects. It belongs to the class of compounds known as phenylpiperazines and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Bioactive Peptide Production

  • Dolastatin 18 Synthesis : (R)-Dolaphenine was utilized in the synthesis of dolastatin 18, a peptide derived from the sea hare Dolabella auricularia, which has shown properties of inhibiting cancer cell growth. The synthesis confirmed the R stereochemistry of the N-Me-Phe unit, highlighting the compound's importance in producing peptides with specific biological activities (Pettit, Hogan, & Herald, 2004).

  • Dolastatin 10 Analogues : Research into the synthesis of dolastatin 10, an antineoplastic agent used in cancer chemotherapy, involved this compound as a crucial component. This efficient synthesis approach, including the use of this compound, contributes to the development of potent anticancer drugs (Zhou et al., 2017).

Anticancer Research

  • Anticancer Drug Candidates : Studies have been conducted on inert Ru(II) complexes with potential anticancer properties, where this compound could play a role in the development of similar bioactive molecules. These compounds show promise in anticancer research, aiming at coordinatively saturated and substitutionally inert compounds as potential drug candidates (Pierroz et al., 2012).

  • Biomimetic Synthesis : A biomimetic approach to synthesizing Cbz-(S)-Dolaphenine, which mimics natural biosynthetic pathways, has been developed. This method allows for the production of this compound derivatives with potential applications in creating bioactive natural products (García-Reynaga & VanNieuwenhze, 2012).

  • Symplostatin 3 : this compound's analog, Symplostatin 3, was isolated from the marine cyanobacterium Symploca sp., showing cytotoxicity toward human tumor cell lines. This highlights the utility of this compound and its derivatives in marine-derived compounds with anticancer activity (Luesch, Yoshida, Moore, Paul, & Mooberry, 2002).

properties

IUPAC Name

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10H,8,12H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXGZQRJIYRSGK-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C2=NC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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